3-Bromo-N-ethylaniline

Übersicht

Beschreibung

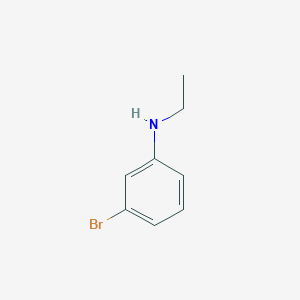

3-Bromo-N-ethylaniline: is an organic compound with the molecular formula C8H10BrN It is a derivative of aniline, where the hydrogen atom at the third position of the benzene ring is replaced by a bromine atom, and the hydrogen atom of the amino group is replaced by an ethyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions:

Nitration and Reduction: One common method to prepare 3-Bromo-N-ethylaniline involves the nitration of bromobenzene to form 3-bromonitrobenzene, followed by reduction to 3-bromoaniline.

Direct Alkylation: Another method involves the direct alkylation of 3-bromoaniline with ethyl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods: Industrial production methods typically involve large-scale nitration and reduction processes, followed by alkylation. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques .

Analyse Chemischer Reaktionen

Types of Reactions:

Substitution Reactions: 3-Bromo-N-ethylaniline can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

Oxidation and Reduction: The compound can be oxidized to form corresponding nitroso or nitro compounds.

Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling, forming biaryl compounds.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in an alcoholic medium.

Major Products Formed:

Substitution: Formation of various substituted anilines.

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of the parent aniline derivative.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

3-Bromo-N-ethylaniline serves as a crucial intermediate in synthesizing complex organic compounds. Its applications span across chemistry, biology, and industrial sectors.

Chemistry

- Organic Synthesis: It is employed as an intermediate in synthesizing dyes, pigments, and pharmaceuticals.

- Reaction Types: The compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by nucleophiles. It can also undergo oxidation to form nitroso or nitro compounds and participate in coupling reactions like Suzuki or Heck coupling to form biaryl compounds.

- Reagents and Conditions: Nucleophilic substitution uses sodium hydroxide or potassium carbonate in aqueous or alcoholic mediums. Oxidation uses potassium permanganate or chromium trioxide in acidic conditions, while reduction uses hydrogen gas with a palladium catalyst or sodium borohydride in an alcoholic medium.

Biology and Medicine

- Medicinal Chemistry: It acts as a building block in synthesizing bioactive molecules, including potential drug candidates for various diseases.

- Antimicrobial Properties: this compound exhibits antimicrobial activity, especially against Gram-positive bacteria like Staphylococcus aureus and Listeria monocytogenes. It inhibits biofilm formation in bacterial cultures, which is important for preventing chronic infections.

- Enzyme Interaction: Derivatives of this compound may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.

Industry

- Agrochemicals and Polymers: It is used in producing agrochemicals, polymers, and specialty chemicals. Its derivatives are used in manufacturing corrosion inhibitors and rubber chemicals.

- Dye Manufacturing: 3-Bromo-4-ethylaniline is used as an intermediate in producing azo dyes for textiles and food coloring .

- Specialty Polymers: It serves as a building block in creating specialty polymers, improving material properties like strength and thermal stability for industrial applications .

This compound shows significant potential in various biological applications, especially with its antimicrobial properties.

Antimicrobial Activity

This compound has shown antimicrobial activity against Gram-positive bacteria. For example, it inhibits the growth of Staphylococcus aureus and Listeria monocytogenes. However, it does not show significant activity against Gram-negative bacteria like E. coli.

Mechanisms of Action

- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, enabling participation in biochemical pathways.

- Enzyme Interaction: Derivatives may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects.

- Biofilm Inhibition: It can inhibit biofilm formation in bacterial cultures, which is important for preventing chronic infections.

Synthesis and Applications in Medicinal Chemistry

This compound is a valuable intermediate in synthesizing bioactive molecules, with derivatives explored for drug development targeting diseases like cancer and bacterial infections.

Synthesis Pathways

- Nucleophilic Substitution: Replacement of bromine with nucleophiles using NaOH or K₂CO₃.

- Oxidation: Formation of nitroso or nitro derivatives using KMnO₄ or CrO₃.

- Coupling Reactions: Formation of biaryl compounds using Pd-catalyzed reactions (Suzuki/Heck).

Case Studies

- Antimicrobial Activity: Novel compounds derived from this compound have shown varying degrees of antimicrobial activity. These compounds were characterized using NMR and mass spectrometry, underscoring the importance of structural modifications on biological efficacy.

- Carbonic Anhydrase II Inhibition: Novel 3-ethylaniline hybrid imino-thiazolidinones were synthesized. In vitro and in silico investigations suggested that compound 6e would be an inhibitor of carbonic anhydrase II with high efficacy and may serve as a potential lead for future synthesis .

- ** anti-cancer Activity:** Studies on Indole Derivatives, specifically N-(4-aminobenzyl)- N-(4-hydroxybenzyl)-2-(1 H-indol-3-yl) acetamide, demonstrated substantial selectivity towards HT29 cells, a malignant colonic cell line, while sparing healthy human intestinal cells. This compound effectively induced cell cycle arrest in the G1 phase and facilitated apoptosis in HT29 cells .

Wirkmechanismus

The mechanism of action of 3-Bromo-N-ethylaniline depends on its specific application. In organic synthesis, it acts as a nucleophile or electrophile in various reactions. In biological systems, its derivatives may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

3-Bromoaniline: Similar structure but lacks the ethyl group on the amino nitrogen.

N-Ethylaniline: Similar structure but lacks the bromine atom on the benzene ring.

4-Bromo-N-ethylaniline: Similar structure but with the bromine atom at the fourth position.

Uniqueness: 3-Bromo-N-ethylaniline is unique due to the presence of both the bromine atom and the ethyl group, which confer distinct chemical reactivity and biological activity compared to its analogs .

Biologische Aktivität

3-Bromo-N-ethylaniline is an organic compound with significant potential in various biological applications. This article examines its biological activity, including antimicrobial properties, mechanisms of action, and synthesis applications in medicinal chemistry.

Chemical Structure and Properties

This compound has a molecular formula of C₉H₁₀BrN. The presence of a bromine atom on the aromatic ring and an ethyl group attached to the nitrogen atom of the aniline moiety contributes to its unique reactivity and biological activity.

Antimicrobial Properties

Recent studies have shown that this compound exhibits notable antimicrobial activity, particularly against Gram-positive bacteria. For instance, an agar-based disk diffusion assay demonstrated that this compound effectively inhibited the growth of various strains of Staphylococcus aureus and Listeria monocytogenes. The inhibition zones were significantly larger for pure samples compared to diluted versions, indicating a concentration-dependent effect.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Inhibition Zone (mm) | Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 50 µg/mL |

| Listeria monocytogenes | 20 | 50 µg/mL |

| Escherichia coli | No inhibition | - |

These results suggest that while effective against certain Gram-positive bacteria, this compound shows no significant activity against Gram-negative bacteria such as E. coli .

The mechanism by which this compound exerts its biological effects is multifaceted:

- Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles, allowing the compound to participate in various biochemical pathways.

- Enzyme Interaction : Preliminary studies indicate that derivatives of this compound may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects .

- Biofilm Inhibition : The compound has shown potential in inhibiting biofilm formation in bacterial cultures, which is crucial for preventing chronic infections .

Synthesis and Applications in Medicinal Chemistry

This compound serves as a valuable intermediate in the synthesis of various bioactive molecules. Its derivatives are explored for potential applications in drug development targeting diseases such as cancer and bacterial infections.

Table 2: Synthesis Pathways Involving this compound

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Nucleophilic Substitution | Replacement of bromine with nucleophiles | NaOH, K₂CO₃ |

| Oxidation | Formation of nitroso or nitro derivatives | KMnO₄, CrO₃ |

| Coupling Reactions | Formation of biaryl compounds | Pd-catalyzed reactions (Suzuki/Heck) |

Case Studies

A study published in MDPI highlighted the synthesis of novel compounds derived from this compound and their biological evaluations. These compounds showed varying degrees of antimicrobial activity and were characterized using advanced techniques like NMR and mass spectrometry . The findings underscore the importance of structural modifications on biological efficacy.

Eigenschaften

IUPAC Name |

3-bromo-N-ethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN/c1-2-10-8-5-3-4-7(9)6-8/h3-6,10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBCJPWUCWTXJEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.